N-benzyl-N-ethyl-2-methylbenzamide
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Overview
Description
N-benzyl-N-ethyl-2-methylbenzamide is an organic compound with the molecular formula C17H19NO It is a derivative of benzamide, characterized by the presence of benzyl, ethyl, and methyl groups attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-ethyl-2-methylbenzamide typically involves the reaction of 2-methylbenzoic acid with benzylamine and ethylamine. The process can be catalyzed by various agents, including copper-based metal-organic frameworks, which promote oxidative coupling reactions. The reaction conditions often require elevated temperatures and the presence of coupling reagents to facilitate the formation of the amide bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of heterogeneous catalysts, such as copper nanoparticles, can enhance the reaction rate and yield. The final product is typically purified through recrystallization or chromatography techniques to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-N-ethyl-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzyl and ethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 2-methylbenzoic acid or benzyl ketone derivatives.
Reduction: Formation of N-benzyl-N-ethyl-2-methylamine.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
N-benzyl-N-ethyl-2-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-benzyl-N-ethyl-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamide moiety can form hydrogen bonds with active site residues, while the benzyl and ethyl groups provide hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
- N-methylbenzamide
- N-ethylbenzamide
- N-benzylbenzamide
Comparison: N-benzyl-N-ethyl-2-methylbenzamide is unique due to the presence of both benzyl and ethyl groups, which provide distinct steric and electronic properties compared to its analogs. This uniqueness can result in different reactivity and binding affinities, making it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
N-benzyl-N-ethyl-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-3-18(13-15-10-5-4-6-11-15)17(19)16-12-8-7-9-14(16)2/h4-12H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZKXFVWJQBRDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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